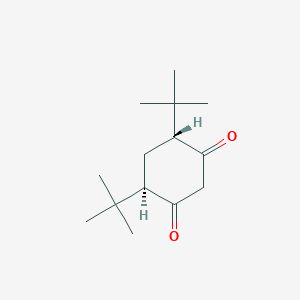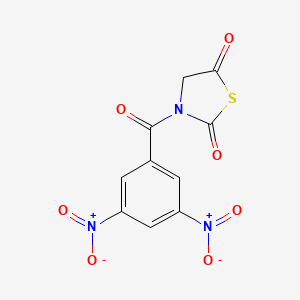
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is an organic compound that features a thiazolidine-2,5-dione ring substituted with a 3,5-dinitrobenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione typically involves the reaction of 3,5-dinitrobenzoyl chloride with 1,3-thiazolidine-2,5-dione. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the reactants or products.
Industrial Production Methods
the principles of green chemistry can be applied to optimize the synthesis process, such as using microwave-assisted synthesis or ionic liquids to reduce the environmental impact and improve the efficiency of the reaction .
化学反应分析
Types of Reactions
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the benzoyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield 3,5-dinitrobenzoic acid and 1,3-thiazolidine-2,5-dione.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and bases like sodium hydroxide for hydrolysis reactions .
Major Products
The major products formed from these reactions include 3,5-dinitrobenzoic acid, 3,5-diaminobenzoyl derivatives, and various substituted thiazolidine-2,5-dione compounds .
科学研究应用
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione has several scientific research applications:
作用机制
The mechanism of action of 3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione involves its interaction with nucleophilic sites on target molecules. The nitro groups on the benzoyl ring can participate in electron-withdrawing interactions, making the compound a potent electrophile. This allows it to form stable covalent bonds with nucleophilic amino acids in proteins, thereby inhibiting their function .
相似化合物的比较
Similar Compounds
3,5-Dinitrobenzoyl chloride: Used for similar derivatization reactions but lacks the thiazolidine-2,5-dione ring.
3,5-Dinitrobenzoic acid: A precursor in the synthesis of 3,5-dinitrobenzoyl chloride and other derivatives.
1,3-Thiazolidine-2,5-dione: A core structure in various pharmaceuticals but without the nitrobenzoyl substitution.
Uniqueness
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is unique due to the combination of the electron-withdrawing nitro groups and the reactive thiazolidine-2,5-dione ring. This dual functionality makes it a versatile compound for various chemical and biological applications .
属性
CAS 编号 |
62935-89-1 |
|---|---|
分子式 |
C10H5N3O7S |
分子量 |
311.23 g/mol |
IUPAC 名称 |
3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione |
InChI |
InChI=1S/C10H5N3O7S/c14-8-4-11(10(16)21-8)9(15)5-1-6(12(17)18)3-7(2-5)13(19)20/h1-3H,4H2 |
InChI 键 |
NXVFQHYZPBNAEI-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)SC(=O)N1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)

![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)


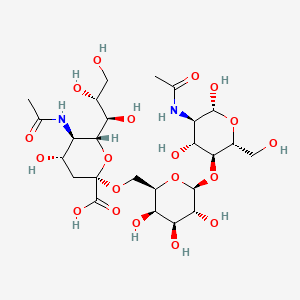

![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
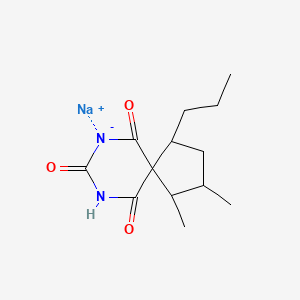
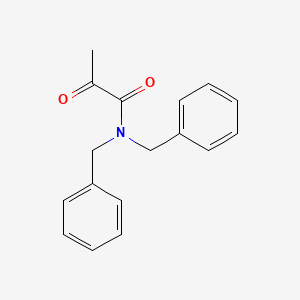
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)


